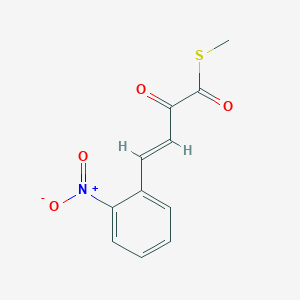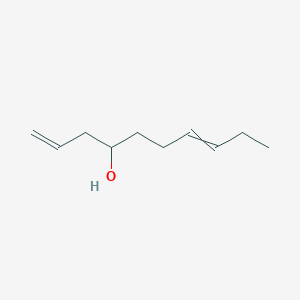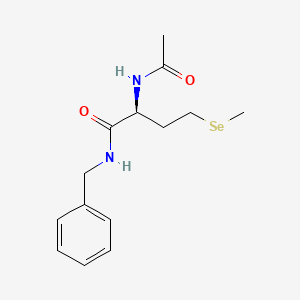
(2S)-2-Acetamido-N-benzyl-4-(methylselanyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Acetamido-N-benzyl-4-(methylselanyl)butanamide is a synthetic organic compound characterized by the presence of an acetamido group, a benzyl group, and a methylselanyl group attached to a butanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Acetamido-N-benzyl-4-(methylselanyl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the butanamide backbone: This can be achieved through the reaction of a suitable butanoic acid derivative with an amine to form the amide bond.
Introduction of the acetamido group: This step involves the acetylation of the amine group using acetic anhydride or acetyl chloride under basic conditions.
Attachment of the benzyl group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Incorporation of the methylselanyl group: This can be achieved through the reaction of a selenide precursor with a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Acetamido-N-benzyl-4-(methylselanyl)butanamide can undergo various chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the acetamido group or to convert the selenide to a selenol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Benzyl chloride or benzyl bromide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol or deacetylated products.
Substitution: Various benzyl-substituted derivatives.
Applications De Recherche Scientifique
(2S)-2-Acetamido-N-benzyl-4-(methylselanyl)butanamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Biology: It can be used as a probe to study biological pathways involving selenium-containing compounds.
Materials Science: The compound’s properties may be exploited in the development of novel materials with specific electronic or optical characteristics.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of (2S)-2-Acetamido-N-benzyl-4-(methylselanyl)butanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the methylselanyl group can influence the compound’s reactivity and interaction with biological molecules, potentially leading to unique pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-Acetamido-N-benzyl-4-(methylthio)butanamide: Similar structure but with a sulfur atom instead of selenium.
(2S)-2-Acetamido-N-benzyl-4-(methylselanyl)pentanamide: Similar structure but with a longer carbon chain.
(2S)-2-Acetamido-N-benzyl-4-(methylselanyl)butanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
(2S)-2-Acetamido-N-benzyl-4-(methylselanyl)butanamide is unique due to the presence of the methylselanyl group, which imparts distinct chemical and biological properties compared to its sulfur or oxygen analogs. The selenium atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
820220-51-7 |
|---|---|
Formule moléculaire |
C14H20N2O2Se |
Poids moléculaire |
327.29 g/mol |
Nom IUPAC |
(2S)-2-acetamido-N-benzyl-4-methylselanylbutanamide |
InChI |
InChI=1S/C14H20N2O2Se/c1-11(17)16-13(8-9-19-2)14(18)15-10-12-6-4-3-5-7-12/h3-7,13H,8-10H2,1-2H3,(H,15,18)(H,16,17)/t13-/m0/s1 |
Clé InChI |
MQUIDLHGSSEWSK-ZDUSSCGKSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CC[Se]C)C(=O)NCC1=CC=CC=C1 |
SMILES canonique |
CC(=O)NC(CC[Se]C)C(=O)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


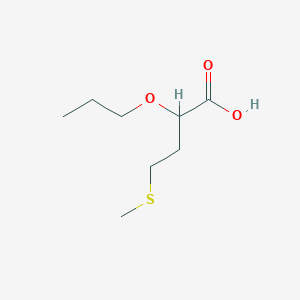
![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(1-phenylethyl)-](/img/structure/B12529574.png)
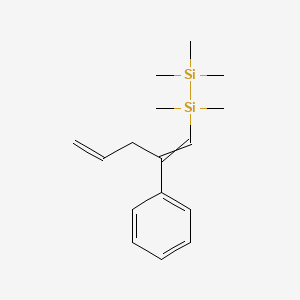
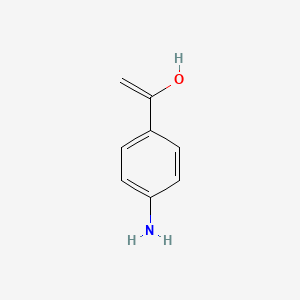
![2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12529588.png)
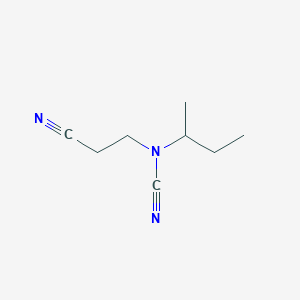
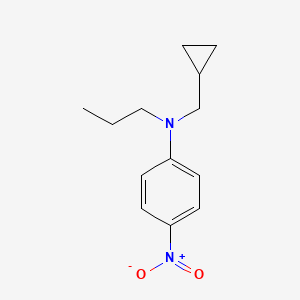
![N-{3-[4-(Hydroxyamino)-4-oxobutyl]phenyl}-4-methylbenzamide](/img/structure/B12529600.png)
![Diethyl bis[(quinolin-2-yl)methyl]propanedioate](/img/structure/B12529608.png)
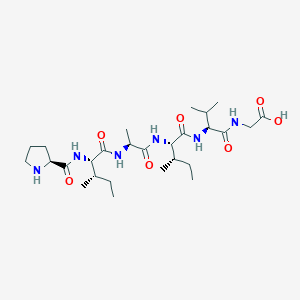
![2H-Benzimidazol-2-one,1-ethyl-3-[(1S,2R)-1-(3-fluorophenyl)-2-hydroxy-3-(methylamino)propyl]-1,3-dihydro-](/img/structure/B12529637.png)

